923950-08-7

Type 2 Diabetes Drug Evaluation Formulary Selection

Select this specific Dulaglutide lot (CAS 923950-08-7) as your benchmark GLP-1 receptor agonist. Its unique Fc-fusion architecture delivers a ~90 h half-life for once-weekly dosing in chronic diabetic rodent models, reducing handling stress vs. daily injections. Confirmed rapid CNS penetration makes it superior for neuroprotective mechanism studies compared to slower-brain-penetrating GLP-1 RAs. Validated anti-inflammatory and cardioprotective endpoints provide quantifiable readouts in atherosclerosis and endothelial dysfunction assays. Every batch is supported by multi-dimensional comparative effectiveness data, anchoring your translational research to a reference compound with publicly available health-technology-assessment scoring.

Molecular Formula C149H221N37O49
Molecular Weight 3314.6 g/mol
CAS No. 923950-08-7
Cat. No. B612316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name923950-08-7
CAS923950-08-7
Molecular FormulaC149H221N37O49
Molecular Weight3314.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CNC=N6)N
InChIInChI=1S/C149H221N37O49/c1-16-76(10)121(147(233)164-79(13)126(212)172-103(58-85-61-155-90-34-24-23-33-88(85)90)137(223)174-99(54-73(4)5)138(224)183-119(74(6)7)145(231)171-91(35-25-27-51-150)128(214)159-64-110(195)156-63-109(194)157-67-118(208)209)185-139(225)101(55-82-29-19-17-20-30-82)175-134(220)97(45-50-116(204)205)168-131(217)92(36-26-28-52-151)166-125(211)78(12)162-124(210)77(11)163-130(216)94(41-46-108(153)193)167-132(218)95(43-48-114(200)201)169-133(219)96(44-49-115(202)203)170-135(221)98(53-72(2)3)173-136(222)100(57-84-37-39-87(192)40-38-84)176-142(228)105(68-187)179-144(230)107(70-189)180-146(232)120(75(8)9)184-141(227)104(60-117(206)207)177-143(229)106(69-188)181-149(235)123(81(15)191)186-140(226)102(56-83-31-21-18-22-32-83)178-148(234)122(80(14)190)182-112(197)66-160-129(215)93(42-47-113(198)199)165-111(196)65-158-127(213)89(152)59-86-62-154-71-161-86/h17-24,29-34,37-40,61-62,71-81,89,91-107,119-123,155,187-192H,16,25-28,35-36,41-60,63-70,150-152H2,1-15H3,(H2,153,193)(H,154,161)(H,156,195)(H,157,194)(H,158,213)(H,159,214)(H,160,215)(H,162,210)(H,163,216)(H,164,233)(H,165,196)(H,166,211)(H,167,218)(H,168,217)(H,169,219)(H,170,221)(H,171,231)(H,172,212)(H,173,222)(H,174,223)(H,175,220)(H,176,228)(H,177,229)(H,178,234)(H,179,230)(H,180,232)(H,181,235)(H,182,197)(H,183,224)(H,184,227)(H,185,225)(H,186,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-/m0/s1
InChIKeyHPNPLWNTQBSMAJ-FBXRENMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

923950-08-7 (Dulaglutide): A Long-Acting GLP-1 Receptor Agonist for Diabetes Research and Procurement


CAS 923950-08-7 identifies Dulaglutide, a recombinant fusion protein and a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) [1]. It is a glycoprotein composed of two identical disulfide-linked chains, each containing a modified GLP-1(7-37) analog covalently linked to a modified human IgG4 Fc fragment [2]. This design confers an extended biological half-life of approximately 90 hours, enabling once-weekly administration . Dulaglutide is indicated for improving glycemic control in adults with type 2 diabetes mellitus (T2DM) and has been shown to reduce major adverse cardiovascular events . The primary mechanism involves activation of the GLP-1 receptor to stimulate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying [3].

Why Dulaglutide (CAS 923950-08-7) is Not Interchangeable with Other GLP-1 RAs in Research


GLP-1 receptor agonists are a heterogeneous class of drugs with significant differences in molecular structure, pharmacokinetics, and pharmacodynamics, rendering generic substitution for research purposes scientifically unsound. Dulaglutide's unique fusion protein architecture (GLP-1 analog covalently linked to an IgG4 Fc fragment) fundamentally distinguishes it from smaller peptide analogs (e.g., liraglutide), exendin-based compounds (e.g., exenatide), and other Fc-fusion proteins (e.g., albiglutide) [1]. These structural variations directly impact key research-relevant properties, including half-life, receptor binding kinetics, brain penetration, and immunogenicity profiles [2]. Consequently, assuming functional equivalence between Dulaglutide and another GLP-1 RA without accounting for these documented differences introduces confounding variables that can compromise experimental reproducibility and the validity of translational insights. The following evidence quantifies where Dulaglutide stands relative to specific comparators.

Comparative Evidence Guide for Dulaglutide (923950-08-7) Versus Key GLP-1 RA Comparators


Comprehensive Clinical Value Score: Dulaglutide vs. Semaglutide and Others

A systematic multi-dimensional clinical evaluation ranked Dulaglutide second among five long-acting GLP-1 RAs, with a composite score of 72.6 out of 100, trailing only semaglutide (76.6) [1]. This score integrated six dimensions: efficacy, safety, economy, innovation, suitability, and accessibility. Dulaglutide was classified as a 'Strong Recommendation', indicating its high overall value proposition for clinical and research applications [1].

Type 2 Diabetes Drug Evaluation Formulary Selection Multi-Criteria Decision Analysis

Pharmacokinetic Half-Life: Dulaglutide vs. Short-Acting GLP-1 RAs

The pharmacokinetic profile of Dulaglutide is fundamentally distinct from short-acting GLP-1 RAs like exenatide and lixisenatide. Dulaglutide exhibits a half-life of '12 hours to several days', facilitating once-weekly dosing [1]. In contrast, short-acting agents such as exenatide and lixisenatide have a half-life of only 2-5 hours, necessitating daily or twice-daily administration [1]. This extended half-life is a direct result of its Fc-fusion protein structure, which reduces renal clearance and protects against DPP-4 degradation .

Pharmacokinetics Drug Development GLP-1 Receptor Agonist Half-Life

Comparative Glycemic Efficacy: Dulaglutide vs. Exenatide and Semaglutide

In direct comparative analyses, Dulaglutide demonstrates superior glycemic efficacy to the once-weekly formulation of exenatide but is surpassed by semaglutide. A pooled analysis from placebo-controlled studies showed Dulaglutide achieves a mean HbA1c reduction of 1.1%, compared to 1.45% for semaglutide . A separate head-to-head meta-analysis confirmed that semaglutide is significantly more effective at lowering HbA1c than dulaglutide, with a mean difference of 3.72% (p = 0.05) [1]. In another study, dulaglutide reduced HbA1c by 1.51%, whereas exenatide achieved a 0.99% reduction [2].

Glycemic Control HbA1c Reduction Type 2 Diabetes Meta-Analysis

Comparative CNS Uptake Kinetics: Dulaglutide vs. Albiglutide and Tirzepatide

In a study of brain uptake pharmacokinetics in mice, Dulaglutide and albiglutide demonstrated the fastest rate of transport across the blood-brain barrier (BBB) within 1 hour of intravenous injection [1]. In contrast, tirzepatide did not cross the BBB within the first hour and exhibited a much slower uptake over 6 hours, similar to albumin [1].

Neuropharmacology Blood-Brain Barrier Pharmacokinetics Alzheimer's Disease

High-Value Research and Industrial Application Scenarios for Dulaglutide (CAS 923950-08-7)


Chronic In Vivo Efficacy Studies Requiring a Validated, Long-Acting GLP-1 RA

Dulaglutide is an optimal choice for long-term efficacy studies in diabetic rodent models due to its extended half-life and well-characterized glycemic and weight-loss profile [1]. Its once-weekly dosing regimen reduces handling stress and improves model consistency compared to daily or twice-daily injections of short-acting GLP-1 RAs [2]. Its intermediate potency relative to semaglutide and exenatide makes it a valuable comparator for benchmarking novel compounds [3].

Investigating Central Nervous System (CNS) Effects of GLP-1 Receptor Agonism

For researchers exploring the neuroprotective or cognitive effects of GLP-1 RAs, Dulaglutide is a strong candidate due to its demonstrated rapid brain uptake [1]. Unlike tirzepatide, which exhibits slow CNS penetration, Dulaglutide enters the brain quickly, making it more suitable for studies focused on acute or short-term central mechanisms in neurodegenerative disease models [1].

Multi-Criteria Comparative Studies and Formulary Decision Modeling

Given its robust and publicly available multi-dimensional evaluation data, Dulaglutide serves as an excellent reference compound for studies involving health technology assessment, formulary selection, or comparative effectiveness research [2]. Its comprehensive score, which balances efficacy, safety, economy, and innovation, provides a solid evidence-based anchor for evaluating other or newer GLP-1 RAs in a systematic framework [2].

Mechanistic Studies of Cardiovascular Protection Independent of Glycemic Control

Dulaglutide is a key research tool for dissecting the cardioprotective and anti-inflammatory mechanisms of GLP-1 RAs that are independent of their glucose-lowering effects [3]. Its demonstrated ability to suppress inflammatory factors and protect endothelial cells provides a specific, quantifiable endpoint for in vitro and ex vivo models of atherosclerosis and vascular dysfunction [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 923950-08-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.